molecular formula C18H15N3O5S2 B2932865 N'-{3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide CAS No. 612803-71-1

N'-{3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide

Cat. No.: B2932865
CAS No.: 612803-71-1
M. Wt: 417.45
InChI Key: BGIWZDDLGBLZGT-GXDHUFHOSA-N
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Description

N’-{3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide is a complex organic compound that features a furan ring, a thiazolidinone ring, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction with furfural or a similar furan derivative.

    Formation of the Benzohydrazide Moiety: This involves the reaction of the intermediate compound with 2-hydroxybenzohydrazide under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the thiazolidinone sulfur atom.

    Reduction: Reduction reactions can occur at the carbonyl groups and the furan ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzohydrazide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Products may include sulfoxides, sulfones, and oxidized furan derivatives.

    Reduction: Products may include alcohols, amines, and reduced furan derivatives.

    Substitution: Products may include substituted benzohydrazides and thiazolidinones.

Scientific Research Applications

N’-{3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-{3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Signal Transduction Pathways: By inhibiting key enzymes, the compound can modulate signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • N’-{3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide
  • N’-{3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-selenylidene-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide

Uniqueness

N’-{3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple enzymes and modulate various cellular pathways makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N'-[3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]-2-hydroxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S2/c22-13-6-2-1-5-12(13)16(24)20-19-15(23)7-8-21-17(25)14(28-18(21)27)10-11-4-3-9-26-11/h1-6,9-10,22H,7-8H2,(H,19,23)(H,20,24)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIWZDDLGBLZGT-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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